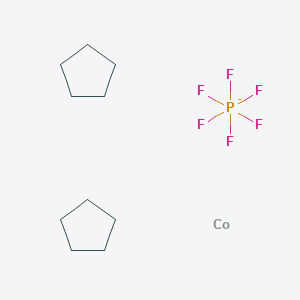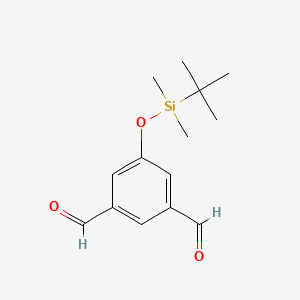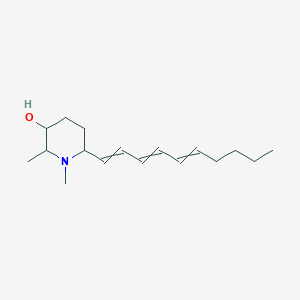
6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its unique structure, which includes a trienyl group attached to a piperidine ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of a trienyl halide with a piperidine derivative under basic conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques, such as column chromatography or recrystallization, are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trienyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF or THF.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including analgesic and cytotoxic activities.
Industry: Utilized in the production of polymer coatings with good dielectric properties for electronics.
作用機序
The mechanism of action of 6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, its insecticidal activity is attributed to its ability to interfere with the nervous system of insects, leading to paralysis and death . The exact molecular targets and pathways involved in its therapeutic effects are still under investigation.
類似化合物との比較
Similar Compounds
Microconine: N-methyl-2-methyl-3-methoxy-6-(deca-1’,3’,5’-trienyl)piperidine.
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: A compound with a similar trienyl group but different core structure.
Uniqueness
6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol is unique due to its specific combination of a trienyl group and a piperidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C17H29NO |
|---|---|
分子量 |
263.4 g/mol |
IUPAC名 |
6-deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C17H29NO/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15(2)18(16)3/h7-12,15-17,19H,4-6,13-14H2,1-3H3 |
InChIキー |
ZBJGGLXQNXXXRO-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CC=CC=CC1CCC(C(N1C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


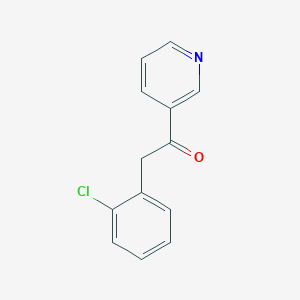
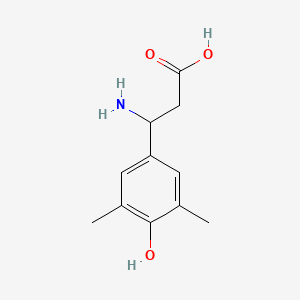

![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)


![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)
![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione](/img/structure/B12442457.png)
![6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B12442459.png)
